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Compound of Interest

Compound Name: 1-(2-Piperidinoethyl)-2-thiourea

Cat. No.: B1349984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 1-(2-Piperidinoethyl)-2-thiourea, a molecule of interest in medicinal chemistry due to the

presence of both the versatile thiourea moiety and the pharmacologically relevant piperidine

ring. This document details the synthetic protocol, purification methods, and a full

characterization profile, including tabulated quantitative data and predicted spectral

information.

Synthesis
The synthesis of 1-(2-Piperidinoethyl)-2-thiourea is most directly achieved through the

reaction of 2-piperidinoethyl isothiocyanate with ammonia. This nucleophilic addition reaction is

a common and efficient method for the preparation of monosubstituted thioureas.

Experimental Protocol
Materials:

2-Piperidinoethyl isothiocyanate

Ammonia solution in methanol (e.g., 7N)

Methanol
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Ethanol (for recrystallization)

Activated carbon

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration

apparatus)

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-

piperidinoethyl isothiocyanate (1.0 equivalent) in methanol.

Addition of Ammonia: To the stirred solution, add a solution of ammonia in methanol (a molar

excess, e.g., 1.5 to 2.0 equivalents) dropwise at room temperature. The reaction is typically

carried out for 12 hours.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) until the starting isothiocyanate is consumed.

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure

using a rotary evaporator to remove the methanol and excess ammonia.

Purification: The crude product is purified by recrystallization. Dissolve the solid residue in a

minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon

can be added, and the solution is filtered while hot. The filtrate is then allowed to cool to

room temperature and subsequently cooled in an ice bath to induce crystallization.

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small

amount of cold ethanol, and dried under vacuum to yield 1-(2-Piperidinoethyl)-2-thiourea
as a solid.

Characterization
The structure and purity of the synthesized 1-(2-Piperidinoethyl)-2-thiourea are confirmed

using a combination of spectroscopic and physical methods.
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Physical and Chemical Properties
Property Value

Molecular Formula C₈H₁₇N₃S

Molecular Weight 187.31 g/mol

CAS Number 206761-87-7

Melting Point 107-113 °C

Appearance White to off-white solid

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 3

Spectroscopic Data (Predicted)
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃):

Piperidine Protons: Multiplets in the range of δ 1.4-1.6 ppm (for the C-H protons at

positions 3, 4, and 5 of the piperidine ring) and δ 2.3-2.5 ppm (for the C-H protons at

positions 2 and 6, adjacent to the nitrogen).

Ethyl Bridge Protons: A triplet at approximately δ 2.6 ppm (-CH₂-N(piperidine)) and a

quartet at approximately δ 3.6 ppm (-CH₂-NH-).

Thiourea NH Protons: Broad singlets that can appear over a wide range, typically δ 6.0-

8.0 ppm, due to hydrogen bonding and exchange. The NH₂ protons may appear as a

broad singlet.

¹³C NMR (in CDCl₃):

Thiocarbonyl Carbon (C=S): A characteristic downfield signal around δ 180-185 ppm.
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Piperidine Carbons: Signals for the piperidine ring carbons are expected in the aliphatic

region, typically around δ 54 ppm for the carbons adjacent to the nitrogen (C2, C6), and

around δ 24-26 ppm for the other carbons (C3, C4, C5).

Ethyl Bridge Carbons: Two signals corresponding to the ethyl linker carbons, expected

around δ 58 ppm (-CH₂-N(piperidine)) and δ 43 ppm (-CH₂-NH-).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the

symmetric and asymmetric stretching vibrations of the NH and NH₂ groups of the thiourea

moiety.

C-H Stretching: Multiple bands in the region of 2800-3000 cm⁻¹ due to the symmetric and

asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the ethyl bridge.

N-H Bending: A band around 1600-1650 cm⁻¹ attributed to the N-H bending vibration.

C=S Stretching (Thioamide I band): A characteristic absorption band in the region of 1300-

1400 cm⁻¹.

C-N Stretching (Thioamide II band): A band in the region of 1450-1550 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at

m/z = 187, corresponding to the molecular weight of the compound.

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage

of the ethyl linker and fragmentation of the piperidine ring. Key fragments might include ions

corresponding to the piperidinomethyl cation and fragments arising from the loss of the

thiourea group.

Visualizations
Synthesis Workflow
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Caption: Workflow for the synthesis of 1-(2-Piperidinoethyl)-2-thiourea.
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Caption: Logical relationship of characterization techniques.

To cite this document: BenchChem. [Synthesis and Characterization of 1-(2-
Piperidinoethyl)-2-thiourea: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1349984#synthesis-and-characterization-of-1-2-
piperidinoethyl-2-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.
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